1,2-Tetradecanediol

Description

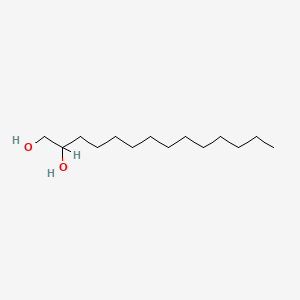

Structure

3D Structure

Properties

IUPAC Name |

tetradecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWANEFRJKWXRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021933 | |

| Record name | Tetradecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21129-09-9 | |

| Record name | 1,2-Tetradecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21129-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021129099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Tetradecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ32081WYO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Tetradecanediol: Chemical and Physical Properties for Researchers and Drug Development Professionals

An introduction to 1,2-Tetradecanediol, a versatile long-chain diol with significant potential in cosmetic and pharmaceutical formulations. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, alongside detailed experimental considerations for its synthesis, purification, and analysis. With applications ranging from a moisturizing and antimicrobial agent to a skin penetration enhancer, a thorough understanding of this compound is crucial for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, also known as myristyl glycol, is a glycol consisting of a fourteen-carbon chain with hydroxyl groups at the 1 and 2 positions.[1] Its amphiphilic nature, arising from the long lipophilic alkyl chain and the hydrophilic diol headgroup, is central to its functionality in various applications.

Data Presentation: Key Chemical and Physical Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its fundamental properties.

| Identifier | Value | Source |

| Chemical Name | tetradecane-1,2-diol | [1] |

| Synonyms | 1,2-Dihydroxytetradecane, Myristyl glycol, 1,2-Tetradecylene glycol | |

| CAS Number | 21129-09-9 | |

| Molecular Formula | C₁₄H₃₀O₂ | [1] |

| Molecular Weight | 230.39 g/mol | [1] |

| Appearance | White to off-white powder or crystals | Sigma-Aldrich |

| Physical Property | Value | Source |

| Melting Point | 62-64 °C (lit.) | |

| Form | Powder |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for the preparation of 1,2-diols are the dihydroxylation of an alkene and the hydrolysis of an epoxide.

1. Syn-Dihydroxylation of 1-Tetradecene using Osmium Tetroxide (Catalytic)

This method produces the syn-1,2-diol, where both hydroxyl groups are on the same side of the carbon chain. Due to the high toxicity and cost of osmium tetroxide, it is used in catalytic amounts and regenerated by a co-oxidant.[2][3]

-

Materials:

-

1-Tetradecene

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in 2-methyl-2-propanol)

-

N-Methylmorpholine N-oxide (NMO) (co-oxidant)

-

Acetone

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-tetradecene in a mixture of acetone and water (typically a 10:1 ratio).

-

Add N-Methylmorpholine N-oxide (NMO) (1.5 equivalents) to the stirred solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02 mol%) dropwise. Caution: Osmium tetroxide is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.[4]

-

2. Anti-Dihydroxylation via Epoxidation of 1-Tetradecene followed by Acid-Catalyzed Hydrolysis

This two-step process yields the anti-1,2-diol, with the hydroxyl groups on opposite sides of the carbon chain.[5]

-

Step 1: Epoxidation of 1-Tetradecene

-

Materials:

-

1-Tetradecene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1-tetradecene in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1,2-epoxytetradecane.

-

-

-

Step 2: Acid-Catalyzed Hydrolysis of 1,2-Epoxytetradecane

-

Materials:

-

Crude 1,2-epoxytetradecane

-

Tetrahydrofuran (THF) or acetone

-

Water

-

Catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the crude 1,2-epoxytetradecane in a mixture of THF (or acetone) and water.

-

Add a catalytic amount of a strong acid.

-

Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC or GC).

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate.

-

Purify the crude this compound by recrystallization or column chromatography.

-

-

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[6][7]

-

General Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Ethanol, methanol, or mixtures with water are potential candidates.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen boiling solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice-water bath can increase the yield.

-

Isolation: Collect the crystals by suction filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

-

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.[8]

-

Sample Preparation (for a cream formulation):

-

Weigh approximately 1 gram of the homogenized cream into a centrifuge tube.

-

Add a suitable solvent system (e.g., a 2:1 v/v mixture of chloroform and methanol).

-

Sonicate the mixture to extract the analyte.

-

Centrifuge to separate the solid and liquid phases.

-

Decant the supernatant and repeat the extraction process.

-

Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization (Optional but Recommended): To improve peak shape and sensitivity, derivatize the diol by silylating the hydroxyl groups. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), cap the vial, and heat at approximately 70°C for 30 minutes.[8]

-

Cool the sample to room temperature before injection into the GC-MS.

-

-

GC-MS Conditions (General):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, with an appropriate injection volume and temperature.

-

Oven Program: A temperature gradient program starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) source with a scan range appropriate for the analyte and its fragments.

-

2. High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or as an alternative to GC, Reverse-Phase HPLC (RP-HPLC) can be used. Since this compound lacks a strong chromophore, detection can be challenging. A UV detector at a low wavelength (around 214 nm) might be used, or more universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable.[9][10]

-

Sample Preparation (for a cream formulation):

-

Accurately weigh a portion of the cream into a volumetric flask.

-

Add a solvent in which this compound is soluble and that is miscible with the mobile phase (e.g., methanol or acetonitrile).

-

Sonicate to ensure complete dissolution and extraction.

-

Dilute to the mark with the solvent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (General):

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate of 1.0 mL/min.

-

Detector: UV (at low wavelength), RID, or ELSD.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis of this compound via dihydroxylation of 1-tetradecene, followed by purification.

Mechanism of Skin Penetration Enhancement

1,2-Alkanediols, including this compound, are known to act as skin penetration enhancers. Their amphiphilic nature allows them to insert into the lipid bilayers of the stratum corneum, disrupting the highly ordered lipid structure. This disruption increases the fluidity of the lipid matrix, thereby reducing the barrier function of the skin and allowing for enhanced permeation of co-formulated active pharmaceutical ingredients (APIs).[11]

References

- 1. This compound | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgosolver.com [orgosolver.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. benchchem.com [benchchem.com]

- 9. DSpace [lenus.ie]

- 10. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to 1,2-Tetradecanediol for Scientific Applications

This technical guide provides an in-depth overview of 1,2-Tetradecanediol, a long-chain aliphatic diol of significant interest to researchers, scientists, and drug development professionals. The document outlines its various synonyms as found in scientific literature, presents a representative experimental protocol for its application in nanoparticle synthesis, and visualizes the associated workflow.

Nomenclature and Synonyms of this compound

In scientific literature and commercial databases, this compound is referred to by a variety of names. A comprehensive understanding of this nomenclature is crucial for effective literature review and material sourcing. The synonyms range from systematic IUPAC names to common or trade names and various database identifiers.

| Identifier Type | Identifier |

| IUPAC Name | tetradecane-1,2-diol[1] |

| Systematic Name | 1,2-Dihydroxytetradecane[1][2][3] |

| Common Name | Myristyl glycol[1][2][3] |

| Alternative Name | 1,2-Tetradecylene glycol[1][2][3] |

| CAS Number | 21129-09-9[1][2][4] |

| EC Number | 244-228-0[1][2] |

| NSC Number | NSC71507[1] |

Application in Nanoparticle Synthesis: An Experimental Protocol

1,2-Alkanediols, including this compound, are utilized in the synthesis of various nanoparticles, where they can function as a high-boiling point solvent, a reducing agent, and a stabilizing or capping agent. The following is a representative experimental protocol for the synthesis of iron oxide (Fe₃O₄) nanoparticles via a thermal decomposition method, a common application for such long-chain diols.

Objective: To synthesize monodisperse, superparamagnetic iron oxide nanoparticles.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

This compound

-

Oleic acid

-

Oleylamine

-

Benzyl ether

-

Ethanol

-

Hexane

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermocouple

-

Condenser

-

Schlenk line for inert atmosphere (Nitrogen or Argon)

-

Centrifuge

-

Permanent magnet

Procedure:

-

Reaction Setup: In a 100 mL three-neck flask, combine Iron(III) acetylacetonate (2 mmol), this compound (10 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) with benzyl ether (20 mL).

-

Inert Atmosphere: The flask is connected to a Schlenk line, and the mixture is degassed under vacuum at room temperature for 30 minutes, followed by purging with an inert gas (N₂ or Ar). This cycle is repeated three times to ensure an oxygen-free environment.

-

Heating and Synthesis: The mixture is heated to 200°C for 30 minutes with constant stirring. The temperature is then rapidly increased to 300°C and maintained for 1 hour. During this refluxing period, the color of the solution will turn from reddish-brown to black, indicating the formation of iron oxide nanoparticles.

-

Cooling and Precipitation: After 1 hour, the heating mantle is removed, and the solution is allowed to cool to room temperature. Ethanol (40 mL) is then added to the mixture to precipitate the nanoparticles.

-

Purification: The black precipitate is separated from the supernatant using a permanent magnet and decantation. The collected nanoparticles are then washed by re-dispersing them in hexane (10 mL) and precipitating again with ethanol (20 mL). This washing step is repeated three times to remove any unreacted precursors and byproducts.

-

Final Product: After the final wash, the purified nanoparticles are dispersed in a nonpolar solvent like hexane or toluene for storage and further characterization.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the iron oxide nanoparticle synthesis protocol described above.

Nanoparticle Synthesis Workflow

References

- 1. [PDF] Synthesis of Dodecanethiol-Capped Nanoparticles Using Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 2. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanophotonics.org [nanophotonics.org]

- 4. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Tetradecanediol: A Multifaceted Molecule in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Tetradecanediol, a long-chain 1,2-alkanediol, is a versatile ingredient with a growing presence in cosmetic and pharmaceutical formulations. Its multifaceted mechanism of action in biological systems encompasses potent antimicrobial properties, significant skin penetration enhancement capabilities, and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Antimicrobial Mechanism of Action

1,2-Alkanediols, including this compound, exhibit broad-spectrum antimicrobial activity. The primary mechanism is attributed to their amphiphilic nature, allowing them to integrate into and disrupt the lipid bilayers of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The length of the alkyl chain plays a crucial role in the antimicrobial efficacy, with longer chains generally showing greater activity against various bacteria and yeasts.

Disruption of Microbial Cell Membranes

The long C14 alkyl chain of this compound readily intercalates into the phospholipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the highly ordered structure of the membrane, increasing its fluidity. The polar diol headgroup likely remains at the membrane-water interface, further destabilizing the membrane integrity. This disruption impairs essential membrane functions, such as maintaining electrochemical gradients and transport of nutrients, leading to cell lysis.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of 1,2-alkanediols is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While specific MIC values for this compound are not extensively reported across a wide range of microbes, data for structurally similar 1,2-alkanediols provide valuable insights into its expected activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2-Alkanediols against Various Microorganisms

| Microorganism | 1,2-Hexanediol (% v/v) | 1,2-Octanediol (% v/v) | 1,2-Dodecanediol (µg/mL) |

| Staphylococcus aureus | 0.5 - 2 | - | 4000 |

| Staphylococcus epidermidis | - | - | 3200 |

| Propionibacterium acnes | - | - | - |

| Candida albicans | ≤2 | - | - |

| Malassezia furfur | - | - | - |

Note: Data for 1,2-hexanediol and 1,2-octanediol are presented as % v/v, while data for 1,2-dodecanediol is in µg/mL. Direct comparison requires density conversion. The table illustrates the general trend of antimicrobial activity within the 1,2-alkanediol class. Specific MICs for this compound are expected to be in a similar range to 1,2-dodecanediol.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

-

Preparation of Microbial Inoculum:

-

Culture the test microorganism (e.g., S. aureus, C. albicans) on appropriate agar plates.

-

Harvest colonies and suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (microorganism in broth without the test substance) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Skin Penetration Enhancement

This compound is an effective skin penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[1]

Mechanism of Action on the Stratum Corneum

The primary mechanism by which this compound enhances skin penetration is through the disruption of the highly organized lipid matrix of the stratum corneum.[2] This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, forms a formidable barrier to the permeation of most molecules.[2] The long alkyl chain of this compound intercalates into these lipid bilayers, increasing their fluidity and creating more disordered regions.[3][4] This disruption of the lipid packing reduces the barrier function of the skin, allowing for increased diffusion of co-administered APIs.

Quantitative Skin Penetration Enhancement

The effectiveness of a penetration enhancer is often expressed as an Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux without the enhancer. Quantitative data for this compound is limited, but studies on other fatty alcohols demonstrate the impact of chain length on permeation enhancement.

Table 2: In Vitro Permeation of Melatonin across Hairless Rat Skin with Various Fatty Alcohols

| Fatty Alcohol (5% w/v) | Carbon Chain Length | Mean Flux of Melatonin (µg/cm²/h) ± SD | Enhancement Ratio* |

| Control (Vehicle) | - | 0.85 ± 0.12 | 1.00 |

| Octanol | 8 | 4.12 ± 0.55 | 4.85 |

| Decanol | 10 | 6.25 ± 0.89 | 7.35 |

| 1-Tetradecanol | 14 | 2.54 ± 0.38 | 2.99 |

*Enhancement Ratio = Flux with enhancer / Flux of control. Data adapted from studies on fatty alcohols, which are structurally similar to 1,2-alkanediols.[2]

Experimental Protocol: In Vitro Skin Permeation Study

This protocol describes the use of a Franz diffusion cell to assess the skin penetration enhancement effect of this compound.

-

Skin Preparation:

-

Excise full-thickness skin from a suitable model (e.g., porcine ear, human cadaver).

-

Carefully remove subcutaneous fat and connective tissue.

-

Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

-

-

Franz Diffusion Cell Setup:

-

Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure it is free of air bubbles.

-

Maintain the temperature of the receptor medium at 32 ± 1°C to mimic physiological skin temperature.

-

Stir the receptor medium continuously.

-

-

Application of Formulation:

-

Apply a known quantity of the formulation containing the API and this compound to the surface of the skin in the donor compartment.

-

A control formulation without this compound should also be tested.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw samples from the receptor medium.

-

Replace the withdrawn volume with fresh, pre-warmed receptor medium.

-

Analyze the concentration of the API in the samples using a validated analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area over time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

-

Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation with this compound by the Jss of the control formulation.

-

Anti-Inflammatory and Antioxidant Effects

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on the closely related 1,2-decanediol suggests a potential role in modulating inflammatory responses in skin cells. The proposed mechanism involves the downregulation of pro-inflammatory cytokine production.

Putative Anti-Inflammatory Signaling Pathway

It is hypothesized that this compound may interfere with inflammatory signaling cascades in keratinocytes and other skin cells. One potential target is the Toll-like Receptor (TLR) pathway, which is activated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). By modulating this pathway, this compound could potentially inhibit the downstream activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.

Quantitative Data on Cytokine Inhibition

Table 3: Effect of 1,2-Decanediol on Pro-Inflammatory Cytokine Release in LPS-Stimulated Keratinocytes

| Cytokine | % Reduction with 1,2-Decanediol |

| IL-8 | Data not available |

| TNF-α | Data not available |

| IL-1β | Data not available |

Note: Specific quantitative data for this compound is needed to populate this table. The data for 1,2-decanediol indicates a potential for similar activity.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a method to evaluate the anti-inflammatory effects of this compound on human keratinocytes.

-

Cell Culture:

-

Culture human keratinocytes (e.g., HaCaT cell line) in appropriate cell culture medium until they reach a suitable confluency.

-

-

Treatment:

-

Pre-treat the keratinocytes with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Subsequently, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response. Include a vehicle control (cells treated with LPS but not this compound) and a negative control (untreated cells).

-

-

Sample Collection:

-

After the stimulation period (e.g., 24 hours), collect the cell culture supernatant.

-

-

Cytokine Analysis:

-

Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.

-

Conclusion

This compound is a multifunctional molecule with significant potential in dermatological and pharmaceutical applications. Its primary mechanisms of action include the disruption of microbial cell membranes, leading to broad-spectrum antimicrobial activity, and the fluidization of the stratum corneum lipids, resulting in enhanced skin penetration of APIs. Furthermore, preliminary evidence suggests potential anti-inflammatory properties through the modulation of cytokine production. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its anti-inflammatory effects and to establish a comprehensive profile of its antimicrobial and penetration-enhancing activities. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Bioinformatic Analysis Predicts That Cannabidiol Could Function as a Potential Inhibitor of the MAPK Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short lipopeptides specifically inhibit the growth of Propionibacterium acnes with dual antibacterial and anti‐inflammatory action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro analysis of skin penetration enhancement based on a two-layer diffusion model with polar and nonpolar routes in the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,2-Tetradecanediol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Tetradecanediol, a glycol compound with applications in various scientific and industrial fields. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in common laboratory solvents. This includes qualitative solubility information, detailed experimental protocols, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound, also known as myristyl glycol, is a glycol with the chemical formula C14H30O2.[1] It is characterized by a 14-carbon chain with two hydroxyl groups on adjacent carbons.[1] This structure, featuring a long hydrophobic carbon chain and a polar diol headgroup, dictates its solubility behavior, suggesting it will be more soluble in less polar organic solvents and have limited solubility in water.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, its structural similarity to other long-chain alcohols, such as 1-Tetradecanol, allows for general predictions. 1-Tetradecanol is described as practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.[2] Based on its chemical structure, a similar trend can be expected for this compound.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Polarity | Expected Solubility |

| Water | High | Very Low / Practically Insoluble |

| Methanol | High | Slightly Soluble to Soluble |

| Ethanol | High | Slightly Soluble to Soluble |

| Acetone | Medium | Soluble |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble |

| Hexane | Low | Slightly Soluble to Insoluble |

Note: This table is based on general principles of "like dissolves like" and qualitative data for structurally similar compounds. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3] The following protocol provides a detailed methodology for determining the solubility of this compound in various laboratory solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).[5]

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[5] It is recommended to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.[5]

-

-

Sampling and Filtration:

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.[5]

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

3.3. Data Analysis and Reporting

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.[5]

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[5] It is crucial to control the temperature during the experiment.

-

Solvent Polarity: As a molecule with both polar and non-polar regions, the choice of solvent will significantly impact its solubility.

-

Purity of Compound and Solvent: The presence of impurities can affect the measured solubility.[4] Using high-purity materials is essential for accurate results.

This guide provides a foundational understanding and a practical framework for researchers to approach the solubility determination of this compound. By following the detailed experimental protocol, scientists can obtain reliable and reproducible quantitative solubility data in various common laboratory solvents, which is crucial for its application in research and development.

References

An In-Depth Technical Guide to the Stability and Storage of 1,2-Tetradecanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Tetradecanediol, also known as Myristyl Glycol, is a versatile long-chain diol with applications in the pharmaceutical, cosmetic, and personal care industries. Its utility as an emollient, moisturizer, and antimicrobial agent necessitates a thorough understanding of its stability profile to ensure product quality, efficacy, and safety. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon available data for the compound and its structural analogs.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

| Property | Value |

| Chemical Name | Tetradecane-1,2-diol |

| Synonyms | 1,2-Dihydroxytetradecane, Myristyl Glycol |

| CAS Number | 21129-09-9 |

| Molecular Formula | C14H30O2 |

| Molecular Weight | 230.39 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 62-64 °C |

| Boiling Point | 289 °C |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and ether. |

Stability Profile

Thermal Stability

Long-chain diols generally exhibit good thermal stability. For instance, 1,2-Hexanediol is reported to be stable at temperatures up to 80°C[1]. Given its higher molecular weight and melting point, this compound is expected to have comparable or greater thermal stability. However, strong heating should be avoided as it can lead to decomposition[2]. At temperatures significantly above its melting point, oxidative degradation may be accelerated.

Oxidative Stability

The primary hydroxyl groups in this compound are susceptible to oxidation. Oxidizing agents can potentially convert the diol to corresponding aldehydes, ketones, or carboxylic acids. This is a common degradation pathway for vicinal diols. Studies on other 1,2-diols have shown that they can be cleaved oxidatively to form shorter-chain carboxylic acids.

Photostability

While specific photostability data for this compound is limited, aliphatic alcohols are generally not strong absorbers of UV radiation in the solar spectrum. However, in the presence of photosensitizers within a formulation, photodegradation could be initiated. It is recommended to protect this compound and its formulations from prolonged exposure to light.

Hydrolytic Stability

This compound does not contain hydrolyzable functional groups and is therefore expected to be stable across a wide pH range. This is supported by data on similar compounds like 1,2-Hexanediol, which is stable in a pH range of 4-10[1].

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation |

| Temperature | Store at room temperature. Avoid strong heating[1][2]. |

| Atmosphere | Store in a dry environment[1]. An inert atmosphere is not generally required but may be beneficial for long-term bulk storage to prevent oxidation. |

| Container | Keep in a tightly closed container to prevent moisture absorption and contamination[1]. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[3]. |

Experimental Protocols

The following sections outline detailed methodologies for key experiments to evaluate the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a substance.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

-

Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples against a control sample (stored under normal conditions) using a stability-indicating analytical method, such as the HPLC method described below.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.

Objective: To develop and validate an HPLC method for the assay and impurity profiling of this compound.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection may be challenging. Derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. For this hypothetical protocol, we will assume derivatization allows for UV detection at 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Validation Parameters (according to ICH Q2(R1) guidelines):

-

Specificity: Demonstrate the ability to resolve the main peak from degradation products generated during forced degradation studies.

-

Linearity: Assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Precision: (Repeatability and Intermediate Precision) The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

-

Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Potential Degradation Pathways

Based on the chemical structure of this compound and the behavior of similar compounds, the following degradation pathway can be postulated:

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary degradation route is likely through oxidation, particularly at elevated temperatures or in the presence of oxidizing agents. To ensure its quality and performance in final formulations, it is crucial to store it in tightly closed containers in a dry environment, protected from excessive heat and incompatible materials. The provided experimental protocols offer a framework for conducting thorough stability assessments to meet regulatory and quality standards.

References

- 1. 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond - Sinobio Chemistry [sinobiochemistry.com]

- 2. [PDF] An investigation of the degradation of aqueous ethylene glycol and propylene glycol solutions using ion chromatography | Semantic Scholar [semanticscholar.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

A Researcher's Technical Guide to 1,2-Tetradecanediol: Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-Tetradecanediol, a long-chain diol with significant potential in various research and development applications, particularly in the formulation of topical and transdermal drug delivery systems. This document outlines commercially available sources, typical purity levels, and detailed methodologies for purity assessment.

Commercial Availability and Purity of this compound

This compound (CAS Number: 21129-09-9), also known as Myristyl Glycol, is available from a range of chemical suppliers in varying grades of purity. For research and drug development purposes, where the presence of impurities can significantly impact experimental outcomes, understanding the available purity levels is critical. The most commonly available grade is a technical grade of approximately 90% purity. However, higher purity options are also available, which are more suitable for sensitive applications.

Below is a summary of representative commercial sources and their stated purity levels for this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.

| Supplier | Grade | Stated Purity | Catalog Number (Example) |

| Sigma-Aldrich (Merck) | Technical Grade | 90% | 260290 |

| Alfa Chemistry | Research Grade | ≥98% | ACM21129099 |

| CymitQuimica | Research Grade | >90% (GC) | This compound |

| ChemicalBook | Research Grade | 98% min | CB8248088 |

| CPAChem | Certified Reference Material | Not Specified | SB30990.100MG |

Note: The availability and specifications from these suppliers are subject to change. It is imperative to contact the suppliers directly for the most current information and to request detailed analytical data. The presence of homologous diols (e.g., 1,2-Dodecanediol, 1,2-Hexadecanediol) and residual solvents from synthesis are potential impurities.

Application in Research: A Focus on Drug Delivery

Long-chain diols, such as this compound, are recognized for their properties as emollients, stabilizers, and, most notably, as penetration enhancers in topical and transdermal formulations.[1][2] Their amphiphilic nature allows them to interact with and disrupt the highly organized lipid structure of the stratum corneum, the primary barrier of the skin.[1] This disruption can facilitate the permeation of active pharmaceutical ingredients (APIs) through the skin.

While specific research detailing the use of this compound in drug delivery is not extensively published, the behavior of similar long-chain alcohols and diols suggests its potential utility in:

-

Topical Formulations: Enhancing the delivery of APIs into the skin for localized treatment of dermatological conditions.

-

Transdermal Drug Delivery Systems (TDDS): Facilitating the passage of APIs through the skin into the systemic circulation for sustained drug release.[3][4][5][6][7]

-

Cosmetic and Dermatological Research: Investigating skin barrier function and the effects of emollients and humectants.

The workflow for a researcher investigating the use of this compound as a penetration enhancer would typically involve sourcing the material, conducting rigorous quality control to assess purity, formulating it with an API, and then performing in vitro skin permeation studies.

Caption: A typical workflow for researchers from sourcing this compound to its application in formulation and in vitro testing.

Experimental Protocols: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Ensuring the purity of this compound is paramount for the reproducibility and accuracy of research findings. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most appropriate analytical technique for this purpose. The following is a representative protocol for the analysis of this compound, adapted from general methods for long-chain diols and related compounds.

Objective: To determine the purity of a this compound sample and to identify and quantify any related impurities.

Principle: The sample is dissolved in a suitable solvent and, if necessary, derivatized to increase its volatility and improve chromatographic peak shape. The derivatized sample is then injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification and quantification.

Materials and Reagents:

-

This compound sample

-

This compound certified reference standard (if available)

-

Internal standard (e.g., 1,12-Dodecanediol or a similar compound not expected to be in the sample)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvent: Dichloromethane or Hexane (GC grade)

-

Glassware: Volumetric flasks, autosampler vials with inserts

Instrumentation:

-

Gas Chromatograph (GC) equipped with a split/splitless injector

-

Mass Spectrometer (MS) detector

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

-

Standard and Sample Preparation:

-

Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable amount of the internal standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by adding known amounts of the this compound reference standard and a fixed amount of the internal standard stock solution to volumetric flasks and diluting to volume with the solvent.

-

Sample Preparation: Accurately weigh a known amount of the this compound sample into a volumetric flask, add a fixed amount of the internal standard stock solution, and dilute to volume with the solvent.

-

-

Derivatization (Silylation):

-

Transfer an aliquot (e.g., 100 µL) of each standard and sample solution to a clean, dry autosampler vial.

-

Add a sufficient amount of the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

-

Cap the vials tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

Allow the vials to cool to room temperature before placing them in the GC autosampler.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature to 280-300°C. Use a split injection mode (e.g., 20:1 split ratio) to avoid column overloading.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10°C/minute to 300°C.

-

Final hold: Hold at 300°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/minute.

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-500.

-

Source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized this compound, the internal standard, and any impurities by comparing their retention times and mass spectra to those of the reference standards and library data.

-

Create a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Determine the percentage purity of the sample.

-

Identify and, if possible, quantify any impurities based on their mass spectra and relative peak areas.

-

The logical relationship between the key steps in the purity analysis of this compound is illustrated in the following diagram:

Caption: A flowchart outlining the key stages of sample preparation, instrumental analysis, and data processing for determining the purity of this compound via GC-MS.

By adhering to a rigorous quality assessment protocol, researchers can ensure the reliability of their starting materials, leading to more consistent and reproducible experimental outcomes in their investigations of this compound and its applications.

References

- 1. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]

- 2. fda.gov [fda.gov]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. jptcp.com [jptcp.com]

- 6. mdpi.com [mdpi.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

An In-depth Technical Guide to the Safety and Handling of 1,2-Tetradecanediol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Tetradecanediol in a laboratory environment. It is intended for professionals in research, scientific, and drug development fields who may work with this and similar long-chain 1,2-alkanediols.

Chemical and Physical Properties

This compound, also known as Myristyl Glycol, is a glycol with a 14-carbon chain.[1] It is a white to almost white powder or crystalline solid at room temperature.[2][3] Its primary uses in research and development are related to its properties as a surfactant, emulsifier, skin penetration enhancer, and antimicrobial agent.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₀O₂ | [1][7][8] |

| Molecular Weight | 230.39 g/mol | [1][7][8] |

| CAS Number | 21129-09-9 | [1][7][8] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Melting Point | 62-64 °C | [3][9] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [5] |

Hazard Identification and GHS Classification

According to multiple sources, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any chemical, it should be handled with care, and appropriate safety precautions should be taken. For related long-chain 1,2-alkanediols, there is some evidence of skin and eye irritation potential.[4][5]

Table 2: GHS Classification and Safety Information

| Hazard Class | Classification | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity (Oral) | Not Classified | None | None | None | P301+P310+P331 (IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.)[10] |

| Acute Toxicity (Dermal) | Not Classified | None | None | None | P302+P352 (IF ON SKIN: Wash with plenty of water.)[11] |

| Skin Corrosion/Irritation | Not Classified | None | None | None | P264 (Wash skin thoroughly after handling.) |

| Serious Eye Damage/Irritation | Not Classified | None | None | None | P280 (Wear eye protection/face protection.), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

| Aspiration Hazard | Not Classified | None | None | None | P331 (Do NOT induce vomiting.)[12] |

Toxicological Data

Studies on 1,2-alkanediols have shown that their skin irritation potential is related to the alkane chain length.[4][5] While 1,2-hexanediol showed the lowest irritation potential, irritation increased with both shorter and longer chain lengths.[4][5] The mechanism of irritation is thought to be related to the disruption of the stratum corneum lipid barrier.[4][5]

Table 3: Summary of Toxicological Information for 1,2-Alkanediols

| Toxicological Endpoint | Observation | Reference(s) |

| Skin Irritation | Potential for mild skin irritation, dependent on concentration and alkane chain length. | [4][5] |

| Eye Irritation | Potential for eye irritation, as seen with other 1,2-alkanediols. | [11] |

| Sensitization | Not expected to be a skin sensitizer. | |

| Mutagenicity | No data available, but not expected to be mutagenic. | |

| Carcinogenicity | No data available, but not expected to be carcinogenic. |

Experimental Protocols

Standard Operating Procedure for Handling this compound Powder

This protocol outlines the safe handling of this compound in its solid, powdered form.

Materials:

-

This compound powder

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Appropriate solvent

-

Glassware (beaker, volumetric flask)

-

Magnetic stirrer and stir bar (optional)

Personal Protective Equipment (PPE):

-

Safety glasses with side shields or chemical splash goggles[10][13]

-

Nitrile gloves[13]

-

Laboratory coat[13]

-

N95 dust mask (when handling larger quantities or if dust generation is likely)[3][9]

Procedure:

-

Preparation: Ensure the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.[10][13] Assemble all necessary equipment and materials.

-

Weighing: Place a weighing paper or boat on the analytical balance and tare. Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper.[14] Avoid creating dust. If weighing a significant amount, perform this step in a fume hood.[10][15]

-

Transfer: Carefully transfer the weighed powder into the appropriate glassware (e.g., a beaker). To ensure all the powder is transferred, you can rinse the weighing paper with a small amount of the chosen solvent and add the rinse to the glassware.[14]

-

Dissolution: Add the desired solvent to the glassware containing the this compound powder. If necessary, use a magnetic stirrer to aid dissolution.[14][16]

-

Final Volume Adjustment: If preparing a solution of a specific concentration, transfer the dissolved solution to a volumetric flask. Rinse the beaker with a small amount of solvent and add the rinse to the volumetric flask to ensure a quantitative transfer. Carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.[14][16]

-

Labeling and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Label the container clearly with the chemical name, concentration, date, and your initials.[16] Store in a cool, dry, and well-ventilated area.[3]

-

Cleanup: Clean all glassware and the work area thoroughly. Dispose of any contaminated materials according to the disposal protocol.

Protocol for an In Vitro Skin Permeation Study

This protocol describes a typical experiment to evaluate the skin penetration enhancing effects of this compound using a Franz diffusion cell.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

This compound

-

Test compound (drug)

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

-

Syringes and needles for sampling

-

Analytical instrument for quantifying the test compound (e.g., HPLC)

Procedure:

-

Skin Preparation: Thaw frozen, dermatomed skin at room temperature.[17] Cut the skin into sections large enough to fit the Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.[17][18][19]

-

Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32-37°C) and degassed receptor solution, ensuring there are no air bubbles under the skin.[17]

-

Equilibration: Allow the assembled cells to equilibrate in a heating block or water bath to maintain a skin surface temperature of 32°C.[20]

-

Dosing: Prepare the test formulation containing the drug and this compound. Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation to the skin surface in the donor chamber.[19][20]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.[17][19]

-

Sample Analysis: Analyze the collected samples using a validated analytical method to determine the concentration of the test compound that has permeated through the skin.

-

Data Analysis: Calculate the cumulative amount of the test compound permeated per unit area over time and determine the steady-state flux.

First Aid and Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Instructions | Reference(s) |

| Inhalation | Move to fresh air. If symptoms persist, seek medical attention. | [12] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. If irritation develops, seek medical attention. | [12][21] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention. | [12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. | [12] |

Spill Response:

-

Minor Spill: For a small spill of the powder, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[22] Clean the spill area with soap and water.

-

Major Spill: For a large spill, evacuate the area and prevent entry. If the material is in a solution, contain the spill with absorbent materials. Contact your institution's environmental health and safety department for assistance.[13]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate PPE.

References

- 1. This compound | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound technical grade, 90 21129-09-9 [sigmaaldrich.com]

- 4. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytokines and Chemokines in Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound technical grade, 90 21129-09-9 [sigmaaldrich.com]

- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 10. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ehso.emory.edu [ehso.emory.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. tmi.utexas.edu [tmi.utexas.edu]

- 16. flinnsci.com [flinnsci.com]

- 17. permegear.com [permegear.com]

- 18. researchmgt.monash.edu [researchmgt.monash.edu]

- 19. d-nb.info [d-nb.info]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. STANDARD OPERATING PROCEDURE [lsu.edu]

An In-depth Technical Guide to the Potential Biological Activities of Long-Chain Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diols, a class of aliphatic hydrocarbons featuring two hydroxyl groups, are emerging as molecules of significant interest in biomedical research and pharmaceutical development. These compounds exhibit a diverse range of biological activities, from modulating inflammatory pathways and combating microbial growth to enhancing the dermal penetration of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological roles of two primary classes of long-chain diols: vicinal diols derived from polyunsaturated fatty acid (PUFA) metabolism and synthetic 1,2-alkanediols.

This document delves into their mechanisms of action, presents quantitative data on their biological effects, provides detailed experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows involved.

Pro-Inflammatory and Nociceptive Activities of Vicinal Diols

Vicinal diols, particularly those derived from the metabolism of linoleic acid (LA), such as 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), are increasingly recognized as pro-inflammatory and pain-inducing mediators.[1] These diols are formed endogenously from their precursor epoxy fatty acids (EpFAs) through the action of soluble epoxide hydrolase (sEH). While EpFAs often exhibit anti-inflammatory and analgesic properties, their diol metabolites can have opposing effects, contributing to the pathology of inflammatory conditions.[2][3]

Mechanism of Action: Pro-inflammatory Signaling

The pro-inflammatory effects of vicinal diols are mediated, in part, through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.[4] Activation of TRPV1 by these diols leads to an influx of calcium ions (Ca²⁺), triggering a signaling cascade that results in the release of pro-inflammatory neuropeptides and cytokines, contributing to neurogenic inflammation and pain perception.[4][5]

Furthermore, vicinal diols have been implicated in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] The activation of NF-κB by vicinal diols can lead to the chemotaxis of leukocytes, further perpetuating the inflammatory response.[2]

Signaling Pathways

The activation of the TRPV1 channel by vicinal diols initiates a cascade of intracellular events leading to neuronal excitation and the release of inflammatory mediators.

The pro-inflammatory effects of vicinal diols can also be mediated through the activation of the NF-κB signaling pathway, leading to the transcription of inflammatory genes.

Quantitative Data

While the pro-inflammatory role of vicinal diols is well-documented, specific IC50 or ED50 values for their direct effect on inflammatory markers are not extensively reported in readily available literature. However, studies on structurally related long-chain 2-amino-alcohols have demonstrated potent in vivo anti-inflammatory activity in the carrageenan-induced paw edema model, with ED50 values ranging from 0.010 to 0.017 mmol/kg, suggesting that modifications to the long-chain diol structure can significantly impact inflammatory responses.[7]

Antimicrobial Activity of 1,2-Alkanediols

1,2-Alkanediols, particularly those with medium chain lengths (C6-C12), are widely used in the cosmetic and pharmaceutical industries for their antimicrobial properties.[8] Their broad-spectrum activity against bacteria and fungi, coupled with their moisturizing properties, makes them valuable multifunctional ingredients.

Mechanism of Action: Antimicrobial Effects

The primary antimicrobial mechanism of 1,2-alkanediols is the disruption of microbial cell membranes.[9] Their amphiphilic nature allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased membrane fluidity and permeability. This disruption results in the leakage of intracellular components and ultimately cell death.[9] The antimicrobial activity of 1,2-alkanediols is directly related to their alkyl chain length, with longer chains generally exhibiting greater potency up to a certain point, after which decreased water solubility can limit their effectiveness.[7][10]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial efficacy of 1,2-alkanediols is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| 1,2-Alkanediol | Microorganism | MIC (% v/v) | Reference |

| 1,2-Hexanediol | Staphylococcus aureus | 0.5 - 2.5 | [11][12] |

| Escherichia coli | 0.94 - 1.25 | [11] | |

| Pseudomonas aeruginosa | 0.63 - 1.0 | [11] | |

| Candida albicans | 0.94 - 1.25 | [11] | |

| 1,2-Octanediol | Staphylococcus aureus | - | [7] |

| Staphylococcus epidermidis | - | [7] | |

| 1,2-Decanediol | Staphylococcus aureus | - | [7] |

| Staphylococcus epidermidis | - | [7] | |

| 1,2-Dodecanediol | Candida albicans | - |

Note: Specific MIC values for 1,2-octanediol, 1,2-decanediol and 1,2-dodecanediol against the listed organisms were not consistently reported in the provided search results as percentage v/v, but their significant bactericidal activity was noted.[7][8]

Skin Penetration Enhancement by 1,2-Alkanediols

In addition to their antimicrobial properties, 1,2-alkanediols are effective skin penetration enhancers, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum.[5][13]

Mechanism of Action: Skin Permeation

The mechanism by which 1,2-alkanediols enhance skin penetration involves their interaction with the lipids of the stratum corneum. Longer-chain 1,2-alkanediols (e.g., 1,2-hexanediol, 1,2-octanediol) can intercalate into the lipid lamellae, disrupting the highly ordered structure and increasing its fluidity.[13] This disordered state of the lipids reduces the barrier function of the stratum corneum, allowing for increased permeation of co-administered drugs.[13] Shorter-chain diols may enhance penetration through interactions with the hydrophilic regions of the stratum corneum.[13]

Quantitative Data: Penetration Enhancement

The penetration-enhancing effect of 1,2-alkanediols is dependent on their chain length and the formulation in which they are used.

| 1,2-Alkanediol | Drug | Skin Model | Enhancement Effect | Reference |

| 1,2-Butanediol | Metronidazole | Hairless Mouse | Enhancer | [14] |

| 1,2-Pentanediol | Metronidazole | Hairless Mouse | Enhancer | [14] |

| 1,2-Hexanediol | Metronidazole | Hairless Mouse | Retardant (in combination with 1,4-cyclohexanediol) | [14] |

| 1,2-Heptanediol | Metronidazole | Hairless Mouse | Retardant (in combination with 1,4-cyclohexanediol) | [14] |

| 1,2-Hexanediol | Triamcinolone Acetonide | Porcine | Enhancer | [13] |

| 1,2-Octanediol | Triamcinolone Acetonide | Porcine | Pronounced Enhancer | [13] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a long-chain diol against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Long-chain diol stock solution

-

Sterile diluent (e.g., water, DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-